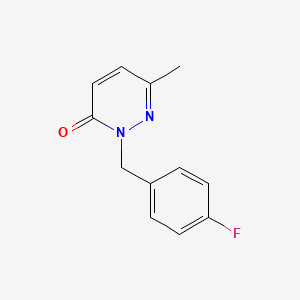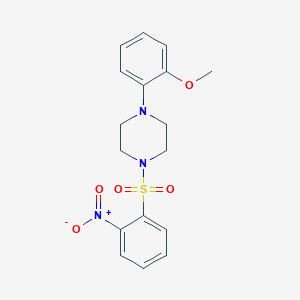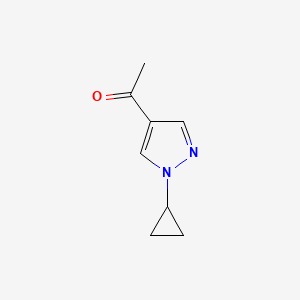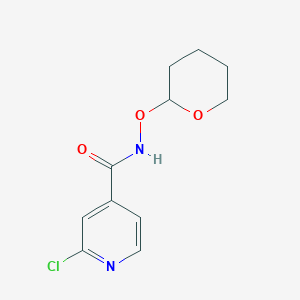![molecular formula C12H12N6 B2812315 1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole CAS No. 305851-35-8](/img/structure/B2812315.png)
1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is a compound that belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities This compound is characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylbenzyl chloride and 1,2,4-triazole.
Reaction Conditions: The 4-methylbenzyl chloride is reacted with 1,2,4-triazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure consistent product quality and yield. .
Analyse Chemischer Reaktionen
1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like ethanol or methanol. .
Wissenschaftliche Forschungsanwendungen
1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential applications in the treatment of various diseases due to its biological activity. Research is ongoing to explore its use in cancer therapy and as an anti-inflammatory agent.
Industry: The compound is used in the production of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors in microbial cells, inhibiting their function and leading to cell death.
Pathways Involved: It interferes with the synthesis of essential biomolecules in microbes, disrupting their metabolic processes and leading to their elimination
Vergleich Mit ähnlichen Verbindungen
1-[(4-Methylphenyl)(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole can be compared with other similar compounds such as:
Fluconazole: A well-known antifungal agent that also contains a triazole ring. this compound has a different substitution pattern, which may result in different biological activities.
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer. It also contains a triazole ring but has different substituents, leading to its specific mechanism of action.
Flupoxam: An herbicide with a triazole ring, used in agriculture. .
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)-(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6/c1-10-2-4-11(5-3-10)12(17-8-13-6-15-17)18-9-14-7-16-18/h2-9,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQJCUAIXJGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(N2C=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methylphenyl)-2,5-dioxo-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidin-1-yl]acetamide](/img/structure/B2812232.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2812233.png)
![2-(2,4-dichlorophenoxy)-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]acetamide](/img/structure/B2812236.png)


![N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2812239.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2812240.png)

![8-(2,4-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2812245.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2812249.png)

![4-benzyl-2-{[(butan-2-yl)carbamoyl]methyl}-N-(2-methylpropyl)-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2812252.png)

